Physicochemical Differentiation: Computed Lipophilicity (XLogP3 = 1.2) and PSA (99.4 Ų) vs. Closest Structural Analogs
The target compound exhibits a computed XLogP3 of 1.2 and a topological polar surface area (TPSA) of 99.4 Ų [1], placing it within favorable drug-like chemical space (Lipinski Rule of Five compliant). By comparison, the closely related 1-(4-methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)urea (CAS 1203203-15-9, MW 446.6) bears a benzyl-urea terminus in place of the allyl-urea, which is predicted to increase lipophilicity and TPSA, potentially altering membrane permeability and oral absorption profiles [2]. The allyl group in the target compound provides a smaller, less lipophilic N-substituent (ΔMW ≈ 50 Da lower) that may confer superior aqueous solubility relative to benzyl-substituted analogs [1].
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 1.2, TPSA = 99.4 Ų, MW = 396.5 Da |
| Comparator Or Baseline | 1-(4-Methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)urea (CAS 1203203-15-9): MW = 446.6 Da, XLogP3 and TPSA not explicitly reported but predicted higher based on benzyl substitution |
| Quantified Difference | ΔMW ≈ −50 Da; XLogP3 and TPSA advantage inferred from smaller allyl vs. benzyl substituent |
| Conditions | Computed properties via PubChem/kuujia; comparator properties from CAS registry and structural inference |
Why This Matters
Lower lipophilicity and smaller molecular weight favor aqueous solubility and reduce non-specific protein binding, critical parameters for selecting a lead-like screening compound over heavier, more lipophilic alternatives.
- [1] Kuujia.com. Computed properties for 1-(3-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}propyl)-3-(prop-2-en-1-yl)urea: XLogP3 = 1.2, TPSA = 99.4 Ų, MW = 396.5 Da. View Source
- [2] CAS Registry No. 1203203-15-9: 1-(4-Methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)urea, MW = 446.6 Da. hgt.cirs-group.com. View Source
